molecular formula C26H15N2NaO5S2 B13734698 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt CAS No. 4121-67-9

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt

Cat. No.: B13734698
CAS No.: 4121-67-9
M. Wt: 522.5 g/mol
InChI Key: CBELTANGRJODTC-UHFFFAOYSA-M
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Description

This compound (CAS: 71832-69-4) is a sodium salt derivative of a benzothiazolesulfonic acid scaffold functionalized with a quinolinyl-indenyl substituent. Its molecular formula is C₂₆H₁₆N₂O₅S₂·C₆H₁₅NO₃, indicating a 1:1 complex with 2,2',2''-nitrilotris[ethanol] (triethanolamine) . The structure features:

  • A benzothiazole core with a sulfonic acid group at the 7-position.
  • A 6-methyl substitution on the benzothiazole ring.
  • A quinolinyl moiety linked via a 2-position to a 2,3-dihydro-1,3-dioxo-1H-indenyl group.

This compound’s design suggests applications in dyes, sensors, or coordination chemistry due to its sulfonate group’s solubility and aromatic system’s π-conjugation .

Properties

CAS No.

4121-67-9

Molecular Formula

C26H15N2NaO5S2

Molecular Weight

522.5 g/mol

IUPAC Name

sodium;2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H16N2O5S2.Na/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;/h2-12,21H,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

CBELTANGRJODTC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves multiple steps The quinoline moiety is then attached through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives of the original compound.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazolesulfonic acid salts , which are structurally diverse. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Key Features Applications/Notes References
Target Compound (71832-69-4) Quinolinyl-indenyl group, sodium-triethanolamine salt High solubility due to sodium sulfonate; extended π-system from quinoline and indenyl groups. Potential use in dyes or metal coordination; limited explicit data.
Titan Yellow (1829-00-1) Azo-linked bis(benzothiazole) with triazene bridge Disodium salt; intense yellow colorant. Histological staining, magnesium detection in analytical chemistry.
6-Methyl-2-(4-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid (68568-78-5) Azo-linked pyrazolinyl group Bright yellow hue; stable azo bond. Textile dyeing, pH-sensitive indicators.
7-Benzothiazolesulfonic Acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-, disodium salt (10114-47-3) Azo-bridged diphenyl structure Disodium salt; high thermal stability. Commercial dye (Diphenyl Chlorine Yellow FF).
7-Benzothiazolesulfonic Acid, 2-[4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo]phenyl]-6-methyl-, diethanolamine salt (N/A) Pyrazole-azo substituent; diethanolamine counterion Enhanced solubility in organic solvents. Specialty coatings or inks.

Key Comparative Insights

Solubility and Counterion Effects: Sodium salts (e.g., Titan Yellow, CAS 10114-47-3) exhibit superior water solubility compared to diethanolamine or triethanolamine complexes (e.g., CAS 71832-69-4) . The target compound’s triethanolamine complex may enhance stability in non-aqueous media .

Chromophoric Properties: Azo-linked derivatives (e.g., Titan Yellow, CAS 10114-47-3) show stronger absorbance in visible spectra due to conjugated azo bonds, whereas the target compound’s quinolinyl-indenyl system may absorb in UV or near-UV regions .

The indenyl-dione moiety in the target compound is unique, possibly enabling novel coordination geometries with transition metals .

Industrial Relevance :

  • Titan Yellow and Diphenyl Chlorine Yellow FF (CAS 10114-47-3) are well-established in dyeing and analytical chemistry, while the target compound’s niche applications remain underexplored .

Biological Activity

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is a complex compound belonging to the benzothiazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a quinoline derivative, which is known for its pharmacological properties. The presence of sulfonic acid enhances its solubility in water, making it more bioavailable for biological interactions.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines. A study on styryl-2(3H)-benzothiazolones demonstrated that certain analogs inhibit cell proliferation effectively, with IC50 values as low as 0.13 µM against endothelial cells (EA.hy926) . The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.

Antimicrobial Activity

Benzothiazole derivatives are reported to possess antimicrobial properties. In particular, they have been effective against a range of bacterial and fungal pathogens. The structural features of benzothiazoles contribute to their ability to penetrate microbial cell membranes and disrupt cellular functions .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds has been documented in several studies. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Case Studies

  • Cytotoxicity in Cancer Models : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that the presence of specific substituents on the benzothiazole structure significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties of benzothiazoles, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial DNA synthesis .

Data Tables

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerEA.hy9260.13 µM
AntimicrobialStaphylococcus aureusInhibition observed
Anti-inflammatoryCOX inhibitionSignificant reduction

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